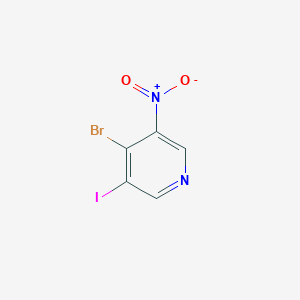
4-Bromo-3-iodo-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-iodo-5-nitropyridine is a chemical compound with the molecular formula C5H2BrIN2O2 and a molecular weight of 328.89 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of bromine, iodine, and nitro functional groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of pyridine to introduce the nitro group, followed by bromination and iodination to attach the bromine and iodine atoms at specific positions on the pyridine ring . The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like bromine and iodine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-iodo-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 4-Bromo-3-iodo-5-aminopyridine.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
4-Bromo-3-iodo-5-nitropyridine is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: In the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-5-nitropyridine depends on its application. In chemical reactions, it acts as a versatile intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular targets. The bromine and iodine atoms can also participate in halogen bonding, influencing molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitropyridine: Lacks the iodine atom, making it less versatile in certain reactions.
3-Iodo-5-nitropyridine: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-3-iodo-5-nitropyridine: Similar structure but with different substitution pattern, leading to distinct chemical properties.
Uniqueness
4-Bromo-3-iodo-5-nitropyridine is unique due to the presence of both bromine and iodine atoms along with a nitro group on the pyridine ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.
Properties
CAS No. |
1072141-17-3 |
|---|---|
Molecular Formula |
C5H2BrIN2O2 |
Molecular Weight |
328.89 g/mol |
IUPAC Name |
4-bromo-3-iodo-5-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H |
InChI Key |
JFHZWSWOPGHICH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)I)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


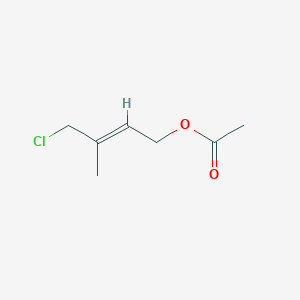
![3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12278510.png)
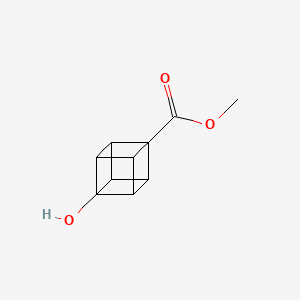
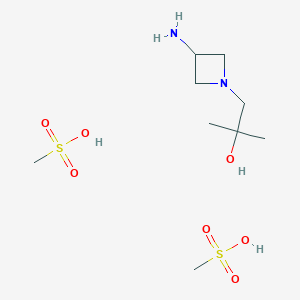
![1-(2-Benzylnaphthalen-1-yl)-3-[[[2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol](/img/structure/B12278529.png)
![2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine](/img/structure/B12278537.png)
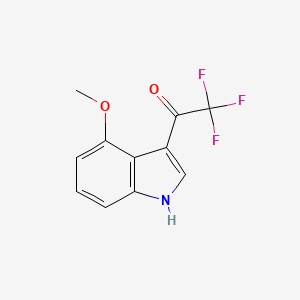
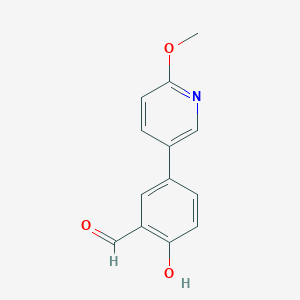
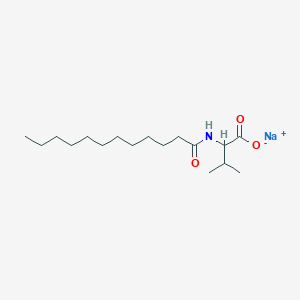
![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B12278568.png)
![4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12278571.png)
![N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278572.png)
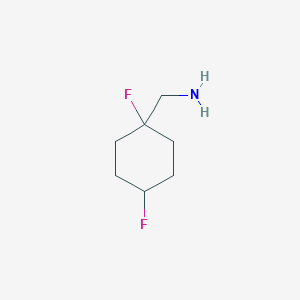
![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)
